The compound is classified under organic heterocycles and specifically falls within the category of pyrazole derivatives. Pyrazoles are characterized by their five-membered ring structure containing two nitrogen atoms. The specific compound 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ol can be synthesized through various organic reactions involving pyrazole precursors and cycloalkenes. It has garnered attention for its biological activities and structural properties that may contribute to pharmacological applications.
The synthesis of 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ol typically involves several key steps:
The yields for these reactions can vary significantly based on the specific conditions used (temperature, solvent choice, and reaction time), often achieving yields between 60% to 90% depending on the complexity of the reaction pathway.
The molecular structure of 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ol can be described as follows:
Structural elucidation techniques such as X-ray crystallography have been employed to confirm the arrangement of atoms within the molecule and assess its stereochemistry .
2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ol participates in various chemical reactions:
These reactions are crucial for modifying the compound's properties and enhancing its biological activity.
The mechanism of action of 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ol is not fully elucidated but is believed to involve:
Further research is necessary to fully delineate its mechanism within biological systems.
The physical and chemical properties of 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ol include:
These properties are essential for understanding how the compound behaves under different conditions and its suitability for various applications.
The applications of 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ol are diverse:
2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ol represents a synthetically engineered fused heterocyclic compound within the broader class of pyrazol-3-ol derivatives. Its core structure comprises a seven-membered aliphatic ring (cycloheptane) annulated with a pyrazole ring, where the pyrazole component exists in a partially reduced form. The systematic IUPAC name explicitly defines the ring fusion: "hexahydrocyclohepta[c]pyrazol-3-ol" indicates saturation at positions 2,4,5,6,7,8 of the fused bicyclic system, with the hydroxyl substituent at position 3 of the pyrazole ring. This distinguishes it from the smaller-ring analog 2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol (CAS 364746-32-7), which features a five-membered carbocyclic ring [1] [2].
The molecular formula is C₈H₁₂N₂O, reflecting the expansion to the seven-membered ring compared to the cyclopenta analog (C₆H₈N₂O) [1]. Key structural features include:
Table 1: Structural Comparison with Cyclopenta Analogs
Feature | 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ol | 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol |
---|---|---|
Core Carbocyclic Ring | Cycloheptane (7-membered) | Cyclopentane (5-membered) |
Molecular Formula | C₈H₁₂N₂O | C₆H₈N₂O |
Molecular Weight | 152.20 g/mol | 124.14 g/mol |
Degree of Saturation | Hexahydro (6 saturated positions in fused system) | Tetrahydro (4 saturated positions in fused system) |
Canonical SMILES | O=C1NN=C2CCCCCC2=C1 (Representative) | OC1=C(CCC2)C2=NN1 [1] |
The precise historical timeline detailing the initial synthesis of 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ol remains less extensively documented in the public literature compared to its smaller-ring counterparts like the widely studied cyclopenta-fused 2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol (CAS 364746-32-7) [1] [2]. Its development is intrinsically linked to the broader exploration of fused pyrazolones within heterocyclic and medicinal chemistry research programs, likely emerging in the late 20th or early 21st century as synthetic methodologies for complex heterocycles advanced.
The synthesis of this compound class is presumed to follow strategies analogous to those used for smaller homologs, adapted for the seven-membered ring. Key approaches would involve:
This compound exists primarily as a research chemical, synthesized on demand for structure-activity relationship studies, particularly in contexts exploring the effect of carbocyclic ring size in fused pyrazolone systems relevant to bioactive molecule discovery.
2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ol holds significant interest within heterocyclic chemistry primarily as a structural probe and a versatile synthetic intermediate, offering distinct properties compared to its five- and six-membered ring counterparts:
Ring Size and Conformational Effects: The cycloheptyl ring introduces significant conformational flexibility (floppiness) and a larger steric footprint compared to the more rigid cyclopentane or the planar cyclohexane (in non-fused analogs). This profoundly influences the molecule's overall shape, dipole moment, and ability to interact with biological targets or supramolecular hosts. Studies on analogs like the cyclopenta-fused pyrazol-3-ol demonstrate the critical role of the carbocyclic ring in defining molecular properties and reactivity [1] [2]. The heptacyclic variant allows direct investigation of how increased ring size and flexibility modulate these properties.
Tautomerism and Electronic Properties: Like its smaller homolog (e.g., CAS 364746-32-7 [1] [2]), the compound exhibits tautomerism between the 3-hydroxy-2H-pyrazole form and the 3-oxo-1H-pyrazole form (pyrazol-3-one). The electron distribution within the pyrazole ring and the pKₐ of the hydroxyl group can be subtly influenced by the strain and electron-donating/withdrawing effects of the fused cycloheptane ring, offering a platform for studying substituent effects in fused systems.
Bioisosteric Potential and SAR Exploration: The core structure serves as a bioisostere or scaffold hop of the cyclopenta[c]pyrazol-3-ol scaffold. Research on smaller fused pyrazolones, such as their role as insect growth regulators targeting chitinase enzymes or ecdysone receptors [3], highlights their biological relevance. The heptacyclic analog is strategically important for probing the steric and conformational tolerances of these biological targets. Does enlarging the carbocyclic ring enhance or diminish binding affinity or selectivity? Does the increased flexibility allow access to different binding poses?
Table 2: Significance in Probe Design and Bioactive Compound Discovery
Aspect | Significance of Hexahydrocyclohepta[c]pyrazol-3-ol | Context from Smaller Homologs |
---|---|---|
Conformational Flexibility | High flexibility due to larger, more deformable cycloheptane ring; explores impact of "floppy" linkers. | Cyclopenta analog offers moderate rigidity; cyclohexa analogs offer chair-boat flexibility. |
Steric Volume | Larger steric footprint; probes binding pockets requiring bulkier hydrophobic elements. | Smaller footprint; suited for tighter binding sites. |
Scaffold Hopping | Direct probe for impact of carbocyclic ring expansion in bioactive pyrazolones (e.g., chitinase inhibitors [3]). | Established core in bioactive compound research (e.g., IGR leads [3]). |
Synthetic Challenge | Synthesis requires tailored routes for seven-membered ring formation/functionalization, advancing heterocyclic methodology. | Cyclopenta analogs are more routinely synthesized [1] [2]. |
Consequently, while perhaps less immediately prevalent than its cyclopenta cousin, 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ol occupies a significant niche in heterocyclic chemistry. It serves as a crucial tool for understanding the interplay between ring size, conformation, and electronic properties in fused pyrazolone systems, and for exploring new chemical space in the pursuit of bioactive molecules with potentially improved or novel properties [3].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1